Medetomidine Hydrochloride

Description

See also: Medetomidine (has active moiety).

Properties

IUPAC Name |

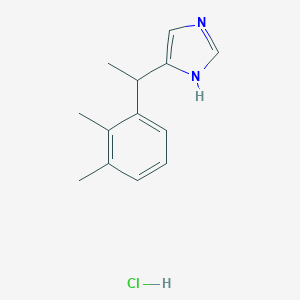

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86347-14-0 (Parent) | |

| Record name | Medetomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045691 | |

| Record name | Medetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86347-15-1 | |

| Record name | 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medetomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Medetomidine Hydrochloride Pharmacokinetics in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of medetomidine hydrochloride in various rodent species, including rats, mice, and guinea pigs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies.

Introduction to this compound

This compound is a potent and selective alpha-2 adrenergic receptor agonist widely used in veterinary medicine as a sedative and analgesic.[1] Its pharmacological effects are primarily mediated through the activation of presynaptic and postsynaptic alpha-2 adrenoceptors in the central and peripheral nervous systems.[2][3] This activation leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.[2][3]

Pharmacokinetics of Medetomidine in Rodents

The pharmacokinetic profile of medetomidine, encompassing its absorption, distribution, metabolism, and excretion (ADME), varies across different rodent species and is influenced by the route of administration.

Absorption

Medetomidine is rapidly absorbed following parenteral administration in rodents.

-

Rats: Following subcutaneous (SC) administration in Sprague-Dawley rats, medetomidine is rapidly absorbed, with peak serum concentrations (Cmax) observed within minutes.[4][5] For instance, after a 0.05 mg/kg SC dose, the time to reach Cmax (Tmax) was approximately 10 minutes.[4] Intravenous (IV) administration results in an immediate high peak concentration.[6][7]

-

Mice: Intraperitoneal (IP) administration is a common route in mice, leading to rapid onset of effects.[7][8][9]

-

Guinea Pigs: Intramuscular administration in guinea pigs also results in a relatively rapid onset of action.[10][11]

Distribution

Medetomidine exhibits a wide distribution throughout the body, including the central nervous system.

-

Rats: Studies using radiolabelled medetomidine in rats have shown rapid and extensive distribution to various tissues, including the brain.[12] The apparent volume of distribution at pseudo-equilibrium (Vdarea) in Sprague-Dawley rats after SC administration has been calculated to be approximately 3.6 L/kg.[13]

Metabolism

The liver is the primary site of medetomidine metabolism in rodents. Biotransformation occurs mainly through hydroxylation of the methyl group on the imidazole ring, followed by conjugation with glucuronic acid.[14]

-

Rats: The major metabolites found in rat urine are hydroxymedetomidine glucuronide and medetomidine carboxylic acid.[14]

Excretion

The metabolites of medetomidine are primarily excreted in the urine.

-

Rats: In rats, a significant portion of the administered dose is excreted in the urine as metabolites, with a smaller fraction eliminated in the feces.[12]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of medetomidine in different rodent species.

Table 1: Pharmacokinetic Parameters of Medetomidine in Rats (Sprague-Dawley)

| Parameter | Value | Route of Administration | Dose | Reference |

| Cmax | 754.6 ± 672.5 ng/mL | Intravenous (IV) | 0.05 mg/kg | [6][7] |

| Tmax | 2 min | Intravenous (IV) | 0.05 mg/kg | [6][7] |

| Cmax | ~15 ng/mL | Subcutaneous (SC) | 0.05 mg/kg | [6] |

| Tmax | ~10 min | Subcutaneous (SC) | 0.05 mg/kg | [4] |

| t½β (Elimination Half-life) | 65.2 ± 9.0 min | Subcutaneous (SC) | 0.05 mg/kg | [13] |

| Cl (Total Body Clearance) | 40.5 ± 8.0 mL/min/kg | Subcutaneous (SC) | 0.05 mg/kg | [13] |

| Vdarea (Volume of Distribution) | 3.6 ± 0.8 L/kg | Subcutaneous (SC) | 0.05 mg/kg | [13] |

| AUC₀→∞ | 1297 ± 254 ng·min/mL | Subcutaneous (SC) | 0.05 mg/kg | [13] |

Table 2: Pharmacokinetic Parameters of Medetomidine in Mice and Guinea Pigs (Limited Data)

| Species | Parameter | Value | Route of Administration | Dose | Reference |

| Mouse | Duration of Anesthesia | 20-30 min | Intraperitoneal (IP) | 1-2 mg/kg (in combination) | [7][9] |

| Guinea Pig | Onset of Action (Loss of Righting Reflex) | 7.20 ± 2.05 min | Intramuscular (IM) | "2MS" dose | [10][11] |

| Guinea Pig | Awakening Time | 53.80 ± 7.19 min | Intramuscular (IM) | "2MS" dose | [10][11] |

Note: Comprehensive pharmacokinetic data for mice and guinea pigs is limited in the currently available literature. The data for guinea pigs refers to doses calculated by interspecific allometric scaling from dogs ("MS" being the calculated dose).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are outlines of common experimental protocols.

Drug Administration

-

Intravenous (IV) Injection (Mice/Rats):

-

Subcutaneous (SC) Injection (Mice/Rats):

-

Intraperitoneal (IP) Injection (Mice/Rats):

Blood Sampling

-

Serial Sampling in Mice: Due to the small blood volume of mice, serial sampling from a single animal requires specialized techniques.

-

Submandibular Vein: A lancet is used to puncture the submandibular vein for small volume blood collection (e.g., 30 µL) at early time points.[21]

-

Retro-orbital Plexus: Under light anesthesia, a heparinized capillary tube can be used to collect blood from the retro-orbital plexus.[21]

-

Tail Vein: Small nicks or cannulation of the lateral tail vein can be used for repeated small volume sampling.[22][23]

-

Cardiac Puncture: This is a terminal procedure performed under deep anesthesia to collect a larger volume of blood at the final time point.[21]

-

-

Sampling Schedule: The timing of blood sample collection is critical for accurately defining the pharmacokinetic profile. A typical schedule for an IV dose might include samples at 2, 5, 15, 30, 60, 120, 180, and 240 minutes post-administration.[24]

Bioanalytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the quantification of medetomidine in biological samples due to its high sensitivity and selectivity.[6][9][14][22][25][26][27]

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a liquid chromatograph for separation of the analyte from other components.

-

The separated analyte is then introduced into a mass spectrometer for detection and quantification.[25]

-

Signaling Pathways and Experimental Workflows

Medetomidine Signaling Pathway

Medetomidine exerts its effects by activating alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the inhibition of adenylyl cyclase.

Figure 1: Medetomidine's alpha-2 adrenergic receptor signaling pathway.

Typical Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.

Figure 2: A generalized workflow for a rodent pharmacokinetic study.

Metabolism and Excretion Logical Relationship

The biotransformation and subsequent elimination of medetomidine follow a logical sequence primarily in the liver and kidneys.

Figure 3: The primary metabolic and excretory pathway of medetomidine.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics of this compound in rodents. The data and protocols presented are essential for the design and interpretation of preclinical studies involving this compound. While comprehensive data is available for rats, further research is warranted to fully characterize the pharmacokinetic profile of medetomidine in other rodent species such as mice and guinea pigs to refine dose selection and improve the translation of preclinical findings.

References

- 1. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. research.vt.edu [research.vt.edu]

- 4. researchanimaltraining.com [researchanimaltraining.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]

- 10. revistas.unipar.br [revistas.unipar.br]

- 11. Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA | MDPI [mdpi.com]

- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 16. bioscmed.com [bioscmed.com]

- 17. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]

- 18. animalcare.ubc.ca [animalcare.ubc.ca]

- 19. uac.arizona.edu [uac.arizona.edu]

- 20. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. einsteinmed.edu [einsteinmed.edu]

- 23. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 24. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Medetomidine Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity of Medetomidine Hydrochloride, a potent and selective alpha-2 adrenergic agonist. The document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development in pharmacology and drug design.

Core Tenet: High Affinity and Selectivity for Alpha-2 Adrenergic Receptors

This compound is a well-characterized alpha-2 adrenoceptor agonist renowned for its sedative and analgesic properties.[1] Its pharmacological effects are primarily mediated by its high binding affinity for and activation of alpha-2 adrenergic receptors, which leads to a reduction in the release of norepinephrine in the central nervous system.[2] A key characteristic of medetomidine is its remarkable selectivity for the alpha-2 adrenoceptor over the alpha-1 subtype, which contributes to its specific and predictable pharmacological profile.[3][4]

Quantitative Receptor Binding Data

The binding affinity of this compound has been quantified in numerous studies, primarily through radioligand binding assays. The data presented below is a summary of these findings, with the inhibition constant (Ki) being the primary metric for affinity. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Ligand | Ki (nM) | Species/Tissue | Reference |

| Alpha-2 Adrenergic Receptor | Medetomidine | 1.08 | Rat Brain Membranes | [3][5][6] |

| Alpha-1 Adrenergic Receptor | Medetomidine | 1750 | Rat Brain Membranes | [5] |

Selectivity Ratios:

| Compound | Alpha-2/Alpha-1 Selectivity Ratio | Reference |

| Medetomidine | 1620:1 | [3][4][7] |

| Clonidine | 220:1 | [7] |

| Detomidine | 260:1 | [7] |

| Xylazine | 160:1 | [4][7] |

Studies have also indicated that medetomidine does not possess significant affinity for a wide range of other receptors, including beta-1, beta-2, H1, H2, 5-HT1, 5-HT2, muscarinic, dopamine, tryptamine, GABA, opiate, and benzodiazepine receptors, highlighting its specificity as an alpha-2 adrenergic agonist.[3] While some binding to imidazoline receptors has been noted, the pharmacological significance of this interaction is not fully established.[8] Furthermore, research suggests that medetomidine does not discriminate between the four known alpha-2 adrenergic receptor subtypes (A, B, C, and D).[9][10]

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity (Ki) for medetomidine is typically accomplished through competitive radioligand binding assays. The following is a generalized protocol for such an assay targeting alpha-2 adrenergic receptors.

Principle:

This assay quantifies the ability of an unlabeled compound (medetomidine) to compete with a radiolabeled ligand for binding to a specific receptor within a cell membrane preparation. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value, which reflects the affinity of the unlabeled compound for the receptor, is then derived from the IC50 value using the Cheng-Prusoff equation.[11]

Materials:

-

Receptor Source: Cell membrane preparations from tissues expressing the target receptor (e.g., rat brain cortex for alpha-2 and alpha-1 adrenergic receptors).[3]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor.

-

Test Compound: this compound of varying concentrations.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Generalized Procedure:

-

Membrane Preparation: The tissue of interest is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.[12]

-

Assay Setup: The assay is conducted in microplates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (medetomidine).[11]

-

Incubation: The microplates are incubated for a specific duration at a controlled temperature to allow the binding reaction to reach equilibrium.[11]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[11][12]

-

Washing: The filters are washed with ice-cold assay buffer to remove any residual unbound radioligand.[11]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Visualizations: Pathways and Workflows

To further elucidate the mechanisms and methodologies associated with medetomidine's receptor binding, the following diagrams have been generated using Graphviz (DOT language).

Caption: Receptor binding profile of this compound.

Caption: Generalized workflow for a competitive radioligand binding assay.

Caption: Downstream signaling of the alpha-2 adrenergic receptor.

References

- 1. Medetomidine:Clinical Pharmacology, Indications and Adverse Reactions_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VASG Alpha-2 Agonists [vasg.org]

- 5. This compound | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 10. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

Medetomidine Hydrochloride: A Technical Guide to its Alpha-2 Adrenoceptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medetomidine hydrochloride is a potent and highly selective alpha-2 adrenergic receptor (α2-AR) agonist, widely utilized in veterinary medicine for its sedative and analgesic properties. Its pharmacological effects are primarily mediated through the activation of α2-adrenoceptors, leading to a reduction in norepinephrine release and a subsequent decrease in sympathetic tone. This technical guide provides an in-depth analysis of the α2-adrenoceptor selectivity of medetomidine, presenting quantitative data on its binding affinity and functional activity. Detailed experimental protocols for assessing adrenoceptor binding and downstream signaling are provided, along with visual representations of key pathways and workflows to support researchers and drug development professionals in this field.

Introduction

Alpha-2 adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmission in the central and peripheral nervous systems.[1][2] Agonism at these receptors, which are typically coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[2][3] Medetomidine, a synthetic imidazole derivative, exhibits a remarkable selectivity for the α2-adrenoceptor over the α1-adrenoceptor subtype, which contributes to its potent sedative and analgesic effects with a favorable safety profile.[4][5][6] Understanding the molecular basis of this selectivity is paramount for the rational design of novel α2-AR agonists with improved therapeutic indices.

Medetomidine is a racemic mixture containing the active enantiomer, dexmedetomidine, and the inactive enantiomer, levomedetomidine.[7][8] Dexmedetomidine is responsible for the majority of the pharmacological activity and exhibits an even higher α2/α1 selectivity ratio than the parent compound.[7][9]

Quantitative Analysis of Alpha-2 Adrenoceptor Selectivity

The selectivity of medetomidine and its active enantiomer, dexmedetomidine, for the α2-adrenoceptor has been quantified through various in vitro studies. The key parameters used to define this selectivity are the inhibition constant (Ki) from radioligand binding assays and the α2/α1 selectivity ratio.

Binding Affinity (Ki) Data

The following table summarizes the binding affinities of medetomidine and other relevant α-adrenergic agonists for α2 and α1-adrenoceptors. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | Tissue/Cell Source | Reference |

| Medetomidine | Alpha-2 | 1.08 | Rat brain membranes | [10][11] |

| Medetomidine | Alpha-1 | 1750 | Rat brain membranes | [10] |

| Dexmedetomidine | Alpha-2 | - | - | - |

| Clonidine | Alpha-2 | 3.20 | Rat brain membranes | [10] |

| Clonidine | Alpha-1 | 704 | - | [4] |

| Xylazine | Alpha-2 | 194 | Rat brain membranes | [10] |

| Xylazine | Alpha-1 | 31040 | - | [5] |

Note: Data for dexmedetomidine's specific Ki value was not explicitly found in the provided search results, though its high selectivity is consistently reported.

Alpha-2/Alpha-1 Selectivity Ratio

The α2/α1 selectivity ratio is a critical measure of a compound's specificity. It is calculated from the ratio of the Ki values for the α1 and α2 receptors (Ki α1 / Ki α2). A higher ratio signifies greater selectivity for the α2-adrenoceptor.

| Compound | Alpha-2/Alpha-1 Selectivity Ratio | Reference |

| Medetomidine | 1620:1 | [4][5][6][10] |

| Dexmedetomidine | 1620:1 | [9] |

| Clonidine | 220:1 | [4][6] |

| Xylazine | 160:1 | [5][6] |

| Detomidine | 260:1 | [6] |

Alpha-2 Adrenoceptor Signaling Pathway

Activation of α2-adrenoceptors by an agonist like medetomidine initiates a cascade of intracellular events, primarily through the Gi protein pathway.

Caption: Alpha-2 adrenoceptor signaling cascade initiated by medetomidine.

Experimental Protocols

The determination of a compound's affinity and functional activity at a specific receptor requires standardized and rigorous experimental procedures. The following sections detail the methodologies for key assays used in the characterization of medetomidine's α2-adrenoceptor selectivity.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[12] It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest and a test compound (e.g., medetomidine) that competes for the same binding site.

4.1.1. Membrane Preparation

-

Tissue/Cell Homogenization: Tissues (e.g., rat cerebral cortex) or cells expressing the target adrenoceptor subtype are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[13]

-

Differential Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[13]

-

Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[13]

-

Washing and Storage: The membrane pellet is washed with fresh buffer, resuspended, and the protein concentration is determined using a suitable method (e.g., Bradford or BCA assay).[12][13] Aliquots are stored at -80°C.

4.1.2. Competitive Binding Assay Procedure

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand (e.g., [3H]clonidine for α2-AR, [3H]prazosin for α1-AR), and assay buffer.[10][12]

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).

-

Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound (medetomidine).[12]

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[12]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[12]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[12]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by the binding of an agonist to its receptor. For Gi-coupled receptors like the α2-adrenoceptor, common functional assays include cAMP inhibition assays and GTPγS binding assays.

4.2.1. cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.[14][15][16][17][18]

4.2.1.1. Assay Principle

Alpha-2 adrenoceptor activation by medetomidine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is often stimulated with forskolin, and the reduction in the forskolin-stimulated cAMP level in the presence of the agonist is quantified.[15][18]

4.2.1.2. Assay Procedure (using a competitive immunoassay format)

-

Cell Culture: Culture cells expressing the α2-adrenoceptor in a suitable medium.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.

-

Compound Treatment:

-

Pre-incubate the cells with the test compound (medetomidine) at various concentrations.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection:

-

Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based) to measure the cAMP concentration in the cell lysates.[15][18] These kits typically involve a competition between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).

-

Caption: Workflow for a cAMP inhibition functional assay.

4.2.2. [35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[19][20][21][22]

4.2.2.1. Assay Principle

In the inactive state, the α-subunit of the G protein is bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP. The [35S]GTPγS binding assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a measure of G protein activation.[20]

4.2.2.2. Assay Procedure

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the following in an assay buffer containing GDP and MgCl2:

-

Membrane preparation.

-

Test compound (medetomidine) at various concentrations.

-

[35S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for G protein activation and [35S]GTPγS binding.[19]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the log concentration of the test compound.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

-

Conclusion

This compound's high selectivity for the alpha-2 adrenoceptor is the cornerstone of its pharmacological profile, enabling potent sedative and analgesic effects with a reduced incidence of side effects associated with alpha-1 adrenoceptor activation. The quantitative data presented in this guide, along with the detailed experimental protocols and visual aids, provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of the methodologies for assessing receptor binding and functional activity is essential for the discovery and development of the next generation of selective α2-AR agonists with enhanced therapeutic potential.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]

- 4. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VASG Alpha-2 Agonists [vasg.org]

- 6. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. magonlinelibrary.com [magonlinelibrary.com]

- 8. magonlinelibrary.com [magonlinelibrary.com]

- 9. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cAMP-Glo™ Assay [promega.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. researchgate.net [researchgate.net]

- 22. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purity of Medetomidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medetomidine hydrochloride, a potent and selective α2-adrenergic agonist, is a cornerstone sedative and analgesic in veterinary medicine. Its synthesis and the stringent control of its purity are critical for its safe and effective clinical application. This technical guide provides an in-depth overview of the prevalent chemical synthesis routes for this compound and the analytical methodologies employed to ensure its purity, targeting researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound

The synthesis of medetomidine, chemically known as (±)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, typically involves the construction of the imidazole ring and the formation of the carbon-carbon bond linking the phenyl and imidazole moieties. Several synthetic strategies have been developed, with a focus on improving yield, scalability, and safety.

Commercially Viable Synthesis: Kumada Cross-Coupling and Weidenhagen Imidazole Synthesis

A modern and efficient approach for large-scale production combines a Kumada cross-coupling reaction with the classical Weidenhagen method for imidazole ring formation.[1] This route offers the advantage of utilizing readily available starting materials and avoiding hazardous reagents.[1]

The key steps are:

-

Formation of the Grignard Reagent: 2,3-dimethylbromobenzene is reacted with magnesium to form 2,3-dimethylphenylmagnesium bromide.

-

Kumada Cross-Coupling: The Grignard reagent is then coupled with a suitable electrophile, such as 1-(4-bromo-1H-imidazol-1-yl)ethan-1-one, in the presence of a palladium or nickel catalyst.[2][3][4][5] This step forms the crucial carbon-carbon bond.

-

Weidenhagen Imidazole Synthesis: The resulting intermediate undergoes cyclization to form the imidazole ring.[1][6]

-

Formation of Hydrochloride Salt and Purification: The medetomidine free base is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently purified by crystallization.[7]

Diagram 1: Synthetic Pathway of this compound via Kumada Coupling and Weidenhagen Reaction

A schematic of a common synthesis route for Medetomidine HCl.

Classical Synthesis via Grignard Reactions

Older, yet still relevant, synthetic routes often rely on multiple Grignard reactions.[8] A typical sequence involves:

-

First Grignard Reaction: A Grignard reagent prepared from an imidazole derivative is reacted with 2,3-dimethylbenzaldehyde.

-

Oxidation: The resulting secondary alcohol is oxidized to a ketone.

-

Second Grignard Reaction: A second Grignard reaction, typically with methylmagnesium bromide, converts the ketone to a tertiary alcohol.

-

Dehydration and Reduction: The tertiary alcohol is then dehydrated to an alkene, followed by hydrogenation to yield medetomidine.[8]

While effective, this route can be lengthy and may require challenging purification steps.

Purity of this compound

The purity of the final Active Pharmaceutical Ingredient (API) is paramount. For this compound, a purity of >99.5% is often required.[9] Impurities can arise from starting materials, intermediates, by-products, or degradation products.

Common Impurities

Commonly encountered impurities in this compound synthesis include:

-

Residual Solvents: Ethanol, methanol, acetone, and dichloromethane are often used during synthesis and purification and must be removed to acceptable levels.[10]

-

Unreacted Intermediates: Starting materials and intermediates that have not fully reacted can persist in the final product.

-

Synthetic By-products: Side reactions can lead to the formation of structurally related impurities.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound and quantifying its impurities.[9][11]

Table 1: Typical RP-HPLC Parameters for this compound Purity Analysis

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11][12] |

| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer)[13] |

| Mobile Phase B | Acetonitrile or Methanol[11][14] |

| Gradient | Gradient elution is often employed for optimal separation of impurities.[11] |

| Flow Rate | 1.0 - 1.5 mL/min[12][15] |

| Detection Wavelength | 220 nm[12][13] |

| Column Temperature | 30-40 °C[12][15] |

Experimental Protocols

Illustrative Synthesis and Purification Protocol

The following is a generalized protocol for the final steps of this compound synthesis and purification, based on publicly available information.[7][10] Specific quantities and conditions may vary based on the specific synthetic route and scale.

-

Neutralization and Extraction: The medetomidine free base, obtained from the preceding synthetic steps, is dissolved in a suitable organic solvent like dichloromethane. The pH is adjusted to 8-9 with an aqueous sodium hydroxide solution.[10] The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Solvent Exchange: The dichloromethane is removed under reduced pressure, and the residue is dissolved in ethyl acetate.[10]

-

Salt Formation: The solution is heated to 70-80 °C, and a solution of hydrogen chloride in ethyl acetate is added dropwise until the pH is ≤ 3.[10]

-

Crystallization: The mixture is cooled to induce crystallization. The cooling profile can be critical for crystal size and purity, for instance, cooling to below 30 °C and then holding at a lower temperature.[10]

-

Isolation and Drying: The crystalline this compound is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to a constant weight.[10]

Protocol for RP-HPLC Purity Assay

The following protocol outlines a typical method for the determination of this compound purity by RP-HPLC.[11][12][13][14][15]

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Sample Solution: Prepare the this compound sample to be tested in the same diluent and at the same concentration as the standard solution.

-

-

Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity of the sample is determined by comparing the peak area of medetomidine in the sample chromatogram to that in the standard chromatogram. Impurities are quantified based on their peak areas relative to the main peak, often using response factors if available.

Mechanism of Action: α2-Adrenergic Receptor Signaling

Medetomidine exerts its sedative and analgesic effects by acting as a potent agonist at α2-adrenergic receptors.[16][17] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade.[16][18]

Diagram 2: Medetomidine's α2-Adrenergic Receptor Signaling Pathway

The inhibitory signaling cascade initiated by medetomidine binding.

The binding of medetomidine to the α2-adrenergic receptor activates the associated inhibitory G-protein (Gi).[16][19] This causes the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase.[16] The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[20] Reduced cAMP levels result in decreased activation of protein kinase A (PKA), ultimately leading to a reduction in neuronal firing and the observed sedative and analgesic effects.[16][21]

Conclusion

The chemical synthesis of this compound has evolved to more efficient and scalable methods, with a strong emphasis on achieving high purity. Rigorous analytical testing, primarily using RP-HPLC, is essential to ensure the quality and safety of this important veterinary drug. A thorough understanding of its synthesis, purification, and mechanism of action is crucial for professionals involved in its development and application.

References

- 1. acs.figshare.com [acs.figshare.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. Kumada Coupling [organic-chemistry.org]

- 5. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2009053709A1 - Process for the preparation of medetomidine - Google Patents [patents.google.com]

- 8. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. wjpps.com [wjpps.com]

- 13. Determination of the related substances in dexmedetomidine hydroc...: Ingenta Connect [ingentaconnect.com]

- 14. ijcpa.in [ijcpa.in]

- 15. ijrpr.com [ijrpr.com]

- 16. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 17. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

Medetomidine Hydrochloride: A Technical Guide to Solubility and Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medetomidine hydrochloride is a potent and selective α2-adrenergic agonist widely utilized in veterinary medicine for its sedative and analgesic properties.[1] Its efficacy and safety are intrinsically linked to its physicochemical characteristics, particularly its solubility and stability in various formulations. This technical guide provides an in-depth analysis of the solubility and stability of this compound in solution, offering critical data and methodologies for researchers and professionals in drug development.

Physicochemical Properties

This compound is the hydrochloride salt of medetomidine, presenting as a white or off-white crystalline powder.[2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, monohydrochloride | [3] |

| CAS Number | 86347-15-1 | [2] |

| Molecular Formula | C₁₃H₁₆N₂ · HCl | [3] |

| Molecular Weight | 236.74 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 176-179°C | [2] |

| pKa | 7.1 (for dexmedetomidine) | [4] |

Solubility Profile

The solubility of this compound is a critical factor in its formulation for administration. As a hydrochloride salt of a weakly basic compound, its aqueous solubility is expected to be pH-dependent.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water | ≥ 50 mg/mL (211.20 mM) | [5] |

| Water | Soluble to 100 mM | [2] |

| Water (at 20°C, pH 7) | 19,800 mg/L | [1] |

| PBS (pH 7.2) | Approximately 2 mg/mL | [3] |

| Ethanol | Approximately 30 mg/mL | [3] |

| Ethanol | 100 mg/mL (422.40 mM; requires ultrasound) | [5] |

| DMSO | Approximately 25 mg/mL | [3] |

| DMSO | 100 mg/mL (422.40 mM; requires ultrasound) | [5] |

| Dimethylformamide (DMF) | Approximately 25 mg/mL | [3] |

| Methanol | Soluble | [2] |

pH-Dependent Aqueous Solubility: The imidazole moiety in medetomidine has a pKa value around 7.1 (reported for its enantiomer, dexmedetomidine).[4] This indicates that in acidic to neutral pH, the molecule will be predominantly in its protonated, more water-soluble hydrochloride salt form. As the pH increases above the pKa, the un-ionized, less soluble free base form will predominate, leading to a decrease in aqueous solubility.

Stability in Solution

The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The solid crystalline form is stable for at least four years when stored at -20°C.[3]

For its enantiomer, dexmedetomidine, studies have shown that it is more susceptible to degradation under basic conditions.[6] Forced degradation studies on dexmedetomidine have indicated that significant degradation occurs in the presence of peroxide, while it is relatively stable to acid, heat, and humidity.[6]

Table 3: Summary of Stability Information for Medetomidine/Dexmedetomidine in Solution

| Condition | Observation | Reference(s) |

| Aqueous Solution (PBS, pH 7.2) | Recommended not to store for more than one day. | [3] |

| Acidic Conditions (5N HCl, 70°C, 3 hours) | No significant degradation observed for dexmedetomidine. | [6] |

| Basic Conditions (2N NaOH, 70°C, 3 hours) | No significant degradation of dexmedetomidine itself, but this is where degradation is generally expected. | [6] |

| Oxidative Stress (50% H₂O₂, 70°C, 3 hours) | 1.751% of impurity 1 formed for dexmedetomidine. | [6] |

| Thermal Stress (60°C, 72 hours) | No significant degradation observed for dexmedetomidine. | [6] |

| Photolytic Degradation (1.2 million lux hours) | No significant degradation observed for dexmedetomidine. | [6] |

Signaling Pathway of Medetomidine

Medetomidine exerts its effects by acting as a selective agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[7] The primary signaling pathway involves the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[8] Other signaling cascades can also be activated.

Experimental Protocols

Solubility Determination (Kinetic Shake-Flask Method)

This protocol provides a general framework for determining the kinetic solubility of this compound.

Stability Testing (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following protocol is based on ICH guidelines.[9][10]

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound in solution. The compiled data and outlined experimental protocols serve as a valuable resource for researchers and formulation scientists. A thorough understanding of these physicochemical properties is paramount for the development of safe, effective, and stable pharmaceutical products containing this compound. Further studies to definitively elucidate the degradation pathways and to establish a complete pH-solubility profile would be beneficial for optimizing liquid formulations.

References

- 1. Medetomidine [sitem.herts.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Dexmedetomidine | C13H16N2 | CID 5311068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. snscourseware.org [snscourseware.org]

An In-Depth Technical Guide to the Enantiomers of Medetomidine Hydrochloride and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medetomidine hydrochloride, a potent and selective α2-adrenergic receptor agonist, is a racemic mixture of two enantiomers: dexmedetomidine and levomedetomidine. This technical guide provides a comprehensive analysis of the stereospecific interactions of these enantiomers with α2-adrenergic receptors. It delves into their binding affinities, functional potencies, and the downstream signaling pathways they modulate. Detailed experimental protocols for key assays are provided, alongside visualizations of cellular mechanisms and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction

Medetomidine is a cornerstone in veterinary medicine for its reliable sedative and analgesic properties.[1] Chemically, it possesses a chiral center, leading to the existence of two stereoisomers: the (S)-enantiomer, dexmedetomidine, and the (R)-enantiomer, levomedetomidine. It is well-established that the pharmacological activity of medetomidine resides almost exclusively in dexmedetomidine, which is also utilized in human medicine as a sedative and analgesic agent.[2] Levomedetomidine is generally considered the inactive enantiomer.[3][4] This guide will explore the profound differences in the molecular interactions and biological activities of these two enantiomers.

Stereoselectivity at the Alpha-2 Adrenergic Receptor

The primary molecular target for medetomidine and its enantiomers is the α2-adrenergic receptor, a G-protein coupled receptor (GPCR) with three main subtypes: α2A, α2B, and α2C.[5] The significant difference in pharmacological effect between dexmedetomidine and levomedetomidine is a direct consequence of their stereoselective binding to these receptors.

Binding Affinity and Potency

Dexmedetomidine exhibits a markedly higher binding affinity and potency for α2-adrenergic receptors compared to levomedetomidine. While specific Ki values for levomedetomidine are not widely reported in scientific literature due to its low activity, it is understood to have a significantly lower affinity than dexmedetomidine.[6][7] The high α2/α1 selectivity ratio of racemic medetomidine, which is approximately 1620:1, is almost entirely attributed to the dexmedetomidine enantiomer.[1]

Table 1: Comparative Binding Affinity and Functional Potency of Medetomidine Enantiomers

| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Notes |

| Medetomidine | α2A | Radioligand Binding | Ki | 1.08 | Racemic mixture, data from rat brain membranes.[7] |

| Dexmedetomidine | α2A | Radioligand Binding | Ki | ~1 | [7] |

| Levomedetomidine | α2A | Radioligand Binding | Ki | Significantly > Dexmedetomidine | Considered the inactive enantiomer.[6][7] |

| Medetomidine | α2-Adrenoceptor | Functional Assay | pD2 | 9.0 | Data from electrically stimulated mouse vas deferens.[8] |

Signaling Pathways

Activation of the α2-adrenergic receptor by an agonist like dexmedetomidine initiates a well-defined intracellular signaling cascade. As a GPCR, the α2-adrenoceptor is coupled to an inhibitory G-protein (Gi).

Upon agonist binding, the Gi protein is activated, leading to the dissociation of its αi subunit. This αi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately causing the physiological effects of sedation and analgesia through mechanisms such as the inhibition of neurotransmitter release.

Experimental Protocols

The characterization of the binding and functional activity of medetomidine enantiomers relies on established in vitro assays.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the α2-adrenergic receptor subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.[9] Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation (5-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine), and varying concentrations of the unlabeled test compound (dexmedetomidine or levomedetomidine).[10]

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand like phentolamine).[10]

-

-

Incubation:

-

Incubate the plate at room temperature or 30°C for 60-120 minutes to allow the binding to reach equilibrium.[10]

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[10]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[10]

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate G-protein signaling by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the α2-adrenergic receptor subtype of interest as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.[12]

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[12]

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist.

-

Use non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).[12]

-

Conclusion

The pharmacological activity of this compound is overwhelmingly attributed to its (S)-enantiomer, dexmedetomidine. This stereoselectivity is a result of its high binding affinity and functional potency at α2-adrenergic receptors. In contrast, the (R)-enantiomer, levomedetomidine, is largely inactive at these receptors. A thorough understanding of these enantiomeric differences, facilitated by the experimental protocols outlined in this guide, is paramount for the rational design and development of novel α2-adrenergic receptor modulators with improved therapeutic profiles. The provided diagrams of the signaling pathway and experimental workflows serve as valuable tools for researchers in visualizing and implementing these key concepts and methodologies.

References

- 1. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparative effects of medetomidine enantiomers on in vitro and in vivo microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the History and Discovery of Medetomidine Hydrochloride

This technical guide provides a comprehensive overview of the history, discovery, and core scientific principles of this compound, a potent and selective α2-adrenergic receptor agonist. It details the compound's synthesis, mechanism of action, pharmacological profile, and the key experimental methodologies used in its characterization.

Discovery and History

Medetomidine, chemically known as (±)-4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole, was first disclosed in a patent filed by the Finnish pharmaceutical company Farmos Group Ltd. in 1981 and published in 1983.[1] The patent detailed the synthesis of various substituted imidazoles and explored their potential antihypertensive properties.[1] Developed by Orion Pharma, medetomidine emerged from a research program seeking novel imidazole-based compounds.[2][3]

Marketed as its hydrochloride salt, medetomidine is a racemic mixture of two stereoisomers: the pharmacologically active S-enantiomer, dexmedetomidine, and the less active R-enantiomer, levomedetomidine.[1][2] Dexmedetomidine is approximately twice as active as the racemic medetomidine mixture.[1]

Medetomidine was approved for veterinary use in dogs in the United States and is sold under the brand name Domitor for its potent sedative and analgesic effects.[2][3] Its active isomer, dexmedetomidine (marketed as Precedex), was later approved by the FDA in 1999 for human use as a sedative for intensive care unit patients.[1][4]

Chemical Synthesis

The synthesis of medetomidine has been approached through various methods, from classical imidazole ring formation to more modern cross-coupling reactions.

Weidenhagen-Based Synthesis

A commercially viable synthesis combines a modern C-C bond formation with a classical approach to creating the imidazole ring.[5]

-

Kumada Cross-Coupling: The synthesis of the key intermediate, 3-(2,3-dimethylphenyl)butan-2-one, is achieved via a one-pot Kumada cross-coupling reaction. This involves the reaction of 2-(1-bromoethyl)-2-methyl-1,3-dioxolane with 2,3-dimethylphenyl magnesium bromide.[5]

-

Deprotection: This is followed by a one-pot deprotection of the resulting ethylene ketal.[5]

-

Imidazole Ring Formation: The imidazole ring is then formed using the Weidenhagen reaction.[5]

Alternative Synthesis Route

Another patented method involves a nucleophilic addition reaction:

-

Nucleophilic Addition: 1-trityl imidazole-4-formaldehyde reacts with 2,3-dimethyl phenyl magnesium bromide.[6]

-

Olefin Generation: An olefin is then generated through a phosphoylide reaction.[6]

-

Hydrogenation Reduction: The final step is a hydrogenation reduction to yield medetomidine.[6]

The free base is then typically converted to its hydrochloride salt by reacting it with concentrated hydrochloric acid in a suitable solvent like toluene.[7][8]

Mechanism of Action and Signaling Pathway

Medetomidine is a potent and highly selective agonist for α2-adrenergic receptors (α2-ARs).[9][10][11] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[1]

Central Nervous System Effects: In the central nervous system (CNS), particularly in the locus coeruleus, medetomidine's agonism of presynaptic α2-ARs inhibits the release of norepinephrine.[1][9] This reduction in noradrenergic activity is the primary mechanism behind its profound sedative, anxiolytic, and analgesic effects.[1][9][10]

Peripheral Effects: In the periphery, activation of postsynaptic α2-ARs on vascular smooth muscle leads to vasoconstriction, which can cause an initial increase in blood pressure.[12][13] The central sympatholytic effect, however, typically leads to an overall decrease in heart rate and blood pressure.[10][13]

Signaling Pathway Diagram

The following diagram illustrates the primary signaling cascade initiated by medetomidine binding to the α2-adrenergic receptor.

Caption: Medetomidine's α2-AR signaling pathway.

Pharmacological Data

Medetomidine is characterized by its high potency and remarkable selectivity for the α2-adrenoceptor over the α1-adrenoceptor.

Receptor Binding Affinity

The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

| Receptor | Ki (nM) | Reference |

| α2-Adrenoceptor | 1.08 | [11][12] |

| α1-Adrenoceptor | 1750 | [11] |

Receptor Selectivity

Selectivity is often expressed as a ratio of the Ki values for different receptors.

| Parameter | Value | Comparison Agents (α2/α1 Ratio) | Reference |

| α2/α1 Selectivity Ratio | 1620 | Clonidine: 220, Xylazine: 160 | [1][11] |

A higher ratio indicates greater selectivity for the α2-adrenoceptor.

Pharmacokinetics

Pharmacokinetic parameters describe the disposition of a drug in the body. Studies in dogs and cats following subcutaneous administration have shown:

| Species | Apparent Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Elimination Half-life (h) | Reference |

| Dog | 2.8 | 27.5 | 0.97 | [1] |

| Cat | 3.5 | 33.4 | 1.6 | [1] |

Key Experimental Protocols

The characterization of medetomidine's pharmacology relies on established in vitro and in vivo experimental models.

In Vitro: Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of medetomidine for α2-adrenergic receptor subtypes.

Objective: To quantify the affinity of medetomidine for α2A, α2B, α2C, and α2D receptor subtypes.

Materials:

-

Tissues/Cells: Membranes from tissues or cell lines expressing a single α2-AR subtype (e.g., HT29 cells for α2A, neonatal rat lung for α2B, OK cells for α2C, transfected PC12 cells for α2D).[14]

-

Radioligand: A high-affinity α2-AR radiolabeled antagonist, such as [3H]-MK-912.[14]

-

Competitor: this compound at various concentrations.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

-

Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

-

Membrane Preparation: Homogenize cells/tissues in buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet to a known protein concentration.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]-MK-912, and varying concentrations of medetomidine (from ~10⁻¹¹ to 10⁻⁵ M). Include tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled antagonist).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of medetomidine. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration of medetomidine that inhibits 50% of specific radioligand binding) and subsequently the Ki value.

Experimental Workflow Diagram

Caption: Workflow for a competitive receptor binding assay.

In Vivo: Sedation and Analgesia Model (Rodent)

This protocol assesses the sedative and analgesic effects of medetomidine in a living organism.

Objective: To measure the dose-dependent sedative and analgesic response to medetomidine administration.

Materials:

-

Animals: Male Sprague-Dawley rats or mice.

-

Drug: this compound dissolved in sterile saline.

-

Administration: Syringes for subcutaneous (s.c.) or intravenous (i.v.) injection.

-

Sedation Assessment: Righting reflex test (time until the animal can right itself after being placed on its back).

-

Analgesia Assessment: Hot plate test or tail-flick test (measuring latency to response from a thermal stimulus).

Methodology:

-

Acclimation: Acclimate animals to the testing environment to reduce stress-induced variability.

-

Baseline Measurement: Record baseline response latencies for the analgesia test before drug administration.

-

Drug Administration: Administer different doses of medetomidine (e.g., 0.05-0.3 mg/kg, s.c.) to separate groups of animals.[12] A control group receives saline.

-

Sedation Assessment: At fixed time points post-injection (e.g., 15, 30, 60, 90 minutes), test the righting reflex. The duration of the loss of the righting reflex is recorded as a measure of sedation.

-

Analgesia Assessment: At the same time points, perform the hot plate or tail-flick test. Record the latency to lick a paw or flick the tail. A cut-off time is used to prevent tissue damage.

-

Data Analysis: Compare the duration of sedation and the increase in pain response latency across different dose groups and against the control group using appropriate statistical tests (e.g., ANOVA). Plot dose-response curves to determine the ED50 (effective dose for 50% of the maximal response).

Logical Relationship of Discovery to Application

The development of medetomidine followed a logical progression from initial chemical synthesis to widespread clinical application.

Caption: Logical flow from discovery to clinical use.

References

- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medetomidine - Wikipedia [en.wikipedia.org]

- 3. Medetomidine | C13H16N2 | CID 68602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dexmedetomidine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 7. Medetomidine synthesis - chemicalbook [chemicalbook.com]

- 8. WO2009053709A1 - Process for the preparation of medetomidine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. rndsystems.com [rndsystems.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Medetomidine Hydrochloride: An In-depth Technical Guide on its Effects on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medetomidine hydrochloride is a potent and highly selective α2-adrenergic receptor agonist, widely utilized in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1] Its pharmacologically active enantiomer, dexmedetomidine, is also approved for use in human medicine. The profound physiological effects of medetomidine are primarily mediated by its interaction with the central and peripheral nervous systems, leading to significant alterations in the release of key neurotransmitters. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, with a specific focus on its quantitative effects on norepinephrine, dopamine, and serotonin release. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development in this area.

Mechanism of Action: The Alpha-2 Adrenergic Receptor

Medetomidine exerts its effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors.[2] These receptors are located both presynaptically on noradrenergic neurons and postsynaptically in various tissues. The α2/α1 selectivity ratio for medetomidine is exceptionally high at 1620:1, contributing to its specific pharmacological profile.[3]

Presynaptic activation of α2-adrenoceptors on noradrenergic nerve terminals inhibits the release of norepinephrine (NE) through a negative feedback mechanism.[1] This inhibition is the primary driver of the sedative and sympatholytic effects of medetomidine. Postsynaptic α2-adrenoceptor activation in the central nervous system, particularly in the locus coeruleus, contributes to these effects.[4]

Effects on Neurotransmitter Release

The administration of this compound leads to a dose-dependent modulation of several key neurotransmitters.

Norepinephrine

As a direct consequence of its mechanism of action, medetomidine profoundly and dose-dependently suppresses the release of norepinephrine.[5] Studies in humans have demonstrated that intravenous administration of dexmedetomidine can decrease plasma norepinephrine concentrations by up to 92%.[6] In rats, medetomidine has been shown to dose-dependently decrease norepinephrine turnover.[5] This reduction in noradrenergic activity in brain regions like the locus coeruleus is central to the sedative and analgesic effects of the drug.[1][4]

Dopamine

The effect of medetomidine on dopamine release is more complex and appears to be region-dependent. Research on dexmedetomidine has shown a dose-dependent decrease in extracellular dopamine concentrations in the nucleus accumbens of rats.[7] A low dose resulted in a modest decrease, while a high dose produced a more significant and rapid reduction.[7] However, other studies have reported that dexmedetomidine can increase dopamine transmission in the medial prefrontal cortex and nucleus accumbens, an effect potentially linked to its arousal-promoting properties at certain doses.[8][9] This suggests a multifaceted interaction between the noradrenergic and dopaminergic systems following medetomidine administration.

Serotonin

Medetomidine has been shown to decrease the turnover of serotonin (5-hydroxytryptamine, 5-HT).[5][10] This effect is believed to be an indirect consequence of the modulation of noradrenergic pathways that influence serotonergic neurons. The reduction in serotonin turnover may contribute to the overall sedative and behavioral effects of medetomidine.[5]

Quantitative Data on Neurotransmitter Release

The following tables summarize the quantitative effects of medetomidine and its active enantiomer, dexmedetomidine, on neurotransmitter release from various studies.

| Neurotransmitter | Species | Brain Region/Sample | Dosage | Effect | Reference |

| Norepinephrine | Human | Plasma | 12.5, 25, 50, 75 µg (IV) | Dose-dependent decrease up to 92% | [6] |

| Norepinephrine | Rat | Brain | Dose-dependent | Decreased turnover | [5] |

| Dopamine | Rat | Nucleus Accumbens | Low Dose (2 µg/kg bolus + 0.1 µg/kg/min infusion) | Significant decrease | [7] |

| Dopamine | Rat | Nucleus Accumbens | High Dose (20 µg/kg bolus + 1 µg/kg/min infusion) | Greater and more rapid decrease | [7] |

| Serotonin | Rat | Brain | Dose-dependent | Significantly depressed turnover | [5] |

Signaling Pathways

The binding of medetomidine to the α2-adrenergic receptor initiates a downstream signaling cascade. As the receptor is coupled to an inhibitory G-protein (Gi), its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A and various ion channels. A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability and neurotransmitter release.

References

- 1. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. VASG Alpha-2 Agonists [vasg.org]

- 4. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]

- 5. Behavioural and neurochemical effects of medetomidine, a novel veterinary sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of dexmedetomidine, a selective alpha 2-adrenoceptor agonist, on hemodynamic control mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]